Uridine5'-(pentahydrogen tetraphosphate), P'5'-ester with 2'-deoxycytidine, sodium salt (1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine5’-(pentahydrogen tetraphosphate), P’5’-ester with 2’-deoxycytidine, sodium salt (1:4), also known as denufosol tetrasodium, is a complex organic compound with the molecular formula C18H23N5Na4O21P4 and a molecular weight of 797.32 g/mol . This compound is a nucleotide analog, which means it mimics the structure of natural nucleotides and can interact with biological systems in similar ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine5’-(pentahydrogen tetraphosphate), P’5’-ester with 2’-deoxycytidine, sodium salt (1:4) typically involves the phosphorylation of uridine and 2’-deoxycytidine followed by esterification. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation and esterification processes, utilizing automated reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Uridine5’-(pentahydrogen tetraphosphate), P’5’-ester with 2’-deoxycytidine, sodium salt (1:4) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized nucleotide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like ammonia (NH3) for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various nucleotide analogs and derivatives that can be used in further scientific research and applications.
Scientific Research Applications
Uridine5’-(pentahydrogen tetraphosphate), P’5’-ester with 2’-deoxycytidine, sodium salt (1:4) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in nucleotide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cystic fibrosis and other genetic disorders.
Mechanism of Action
The mechanism of action of Uridine5’-(pentahydrogen tetraphosphate), P’5’-ester with 2’-deoxycytidine, sodium salt (1:4) involves its interaction with specific molecular targets and pathways. It acts as an agonist for purinergic receptors, particularly the P2Y2 receptor, which plays a role in regulating ion transport and cellular signaling. By activating these receptors, the compound can modulate various physiological processes, including mucus secretion and inflammation .
Comparison with Similar Compounds
Similar Compounds
Diquafosol tetrasodium: Another nucleotide analog that acts as a P2Y2 receptor agonist and is used in the treatment of dry eye disease.
Uridine 5’-Diphosphoglucuronic Acid (UDPGA): A nucleotide sugar involved in the biosynthesis of glycosaminoglycans and other glycoconjugates.
Uniqueness
Uridine5’-(pentahydrogen tetraphosphate), P’5’-ester with 2’-deoxycytidine, sodium salt (1:4) is unique due to its specific structure and ability to interact with purinergic receptors, making it a valuable tool in both research and therapeutic applications. Its combination of uridine and deoxycytidine moieties provides distinct properties that differentiate it from other nucleotide analogs.
Properties
IUPAC Name |
tetrasodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASYJVRFGUDDEW-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5Na4O21P4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.